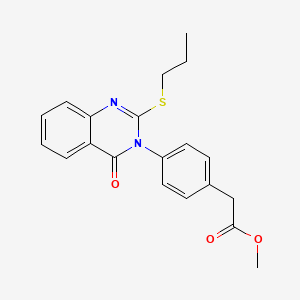
Benzeneacetic acid, 4-(4-oxo-2-(propylthio)-3(4H)-quinazolinyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 4-(4-oxo-2-(propylthio)-3(4H)-quinazolinyl)-, methyl ester is a complex organic compound with a unique structure that combines a benzene ring, an acetic acid moiety, and a quinazolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(4-oxo-2-(propylthio)-3(4H)-quinazolinyl)-, methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Propylthio Group: The propylthio group can be introduced via nucleophilic substitution reactions using propylthiol and suitable leaving groups.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-(4-oxo-2-(propylthio)-3(4H)-quinazolinyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: The benzene ring and the quinazolinone core can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzene ring or the quinazolinone core.
Scientific Research Applications
Benzeneacetic acid, 4-(4-oxo-2-(propylthio)-3(4H)-quinazolinyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-(4-oxo-2-(propylthio)-3(4H)-quinazolinyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The propylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-methyl-4(3H)-quinazolinone and 4(3H)-quinazolinone.
Benzeneacetic Acid Derivatives: Compounds like 4-methoxybenzeneacetic acid and 4-chlorobenzeneacetic acid.
Uniqueness
Benzeneacetic acid, 4-(4-oxo-2-(propylthio)-3(4H)-quinazolinyl)-, methyl ester is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the propylthio group and the specific substitution pattern on the quinazolinone core differentiate it from other similar compounds, potentially leading to unique biological activities and applications.
Properties
CAS No. |
102037-99-0 |
|---|---|
Molecular Formula |
C20H20N2O3S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
methyl 2-[4-(4-oxo-2-propylsulfanylquinazolin-3-yl)phenyl]acetate |
InChI |
InChI=1S/C20H20N2O3S/c1-3-12-26-20-21-17-7-5-4-6-16(17)19(24)22(20)15-10-8-14(9-11-15)13-18(23)25-2/h4-11H,3,12-13H2,1-2H3 |
InChI Key |
TVMQLSVJRXRGCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















